Cas no 1990305-16-2 (2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine)
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
- 1990305-16-2
- EN300-714056
- 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
-
- Inchi: 1S/C14H28N2O/c1-11-8-12(6-7-15-11)16-9-13(2,3)17-14(4,5)10-16/h11-12,15H,6-10H2,1-5H3
- InChI Key: BHQXZLPBSKAQPN-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CN(CC1(C)C)C1CCNC(C)C1
Computed Properties
- Exact Mass: 240.220163521g/mol
- Monoisotopic Mass: 240.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.5Ų
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714056-1.0g |
2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine |
1990305-16-2 | 1g |
$0.0 | 2023-06-07 |
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
Introduction to 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) and Its Emerging Applications in Chemical Biology
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine, identified by the CAS number 1990305-16-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the morpholine class of heterocyclic amines, characterized by a six-membered ring containing both oxygen and nitrogen atoms. The presence of multiple methyl groups and a piperidine substituent enhances its molecular stability and reactivity, making it a promising candidate for various biochemical applications.
The structure of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine features a highly symmetric framework, with the four methyl groups at the 2-position contributing to steric hindrance and lipophilicity. This configuration allows the compound to interact effectively with biological targets such as enzymes and receptors. The morpholine ring itself is known for its ability to form stable hydrogen bonds, which is crucial for its role in drug design and development. Additionally, the piperidine substituent at the 4-position introduces additional conformational flexibility, enabling the molecule to adopt multiple binding orientations.
In recent years, there has been growing interest in the pharmacological potential of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine. Its unique chemical properties make it an attractive scaffold for designing novel therapeutic agents. For instance, studies have demonstrated its ability to modulate ion channels and neurotransmitter receptors, which could have implications in treating neurological disorders such as epilepsy and depression. The compound's ability to cross the blood-brain barrier further enhances its therapeutic relevance.
One of the most compelling aspects of CAS No. 1990305-16-2 is its role in drug discovery and development. Researchers have leveraged its structural features to create derivatives with enhanced bioactivity. For example, modifications at the piperidine ring have led to compounds with improved binding affinity to specific protein targets. These findings highlight the compound's versatility as a building block in medicinal chemistry.
The synthesis of 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for biochemical applications.
Recent advancements in computational chemistry have also contributed to our understanding of CAS No. 1990305-16-2's behavior. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have guided experimental efforts by predicting potential binding modes and optimizing drug-like properties.
The toxicological profile of this compound is another critical area of research. Preliminary studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile.
In conclusion, 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine (CAS No. 1990305-16-2) represents a significant advancement in chemical biology with broad applications in drug discovery and therapeutic development. Its unique structural features and favorable pharmacokinetic properties position it as a valuable tool for researchers exploring novel treatments for various diseases.
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